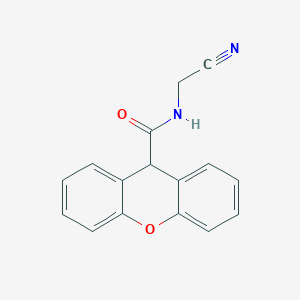

N-(cyanomethyl)-9H-xanthene-9-carboxamide

Description

N-(cyanomethyl)-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide featuring a cyanomethyl (-CH2CN) substituent on the amide nitrogen.

Properties

IUPAC Name |

N-(cyanomethyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-9-10-18-16(19)15-11-5-1-3-7-13(11)20-14-8-4-2-6-12(14)15/h1-8,15H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLFTTGITNFUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327630 | |

| Record name | N-(cyanomethyl)-9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201778 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349401-17-8 | |

| Record name | N-(cyanomethyl)-9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with cyanomethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of xanthone derivatives.

Reduction: The compound can be reduced to form various reduced xanthene derivatives, which may have different chemical and physical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Oxidation: Xanthone derivatives.

Reduction: Reduced xanthene derivatives.

Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and dyes.

Industry: Used in the production of materials with specific optical properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-9H-xanthene-9-carboxamide involves its interaction with various molecular targets. The cyanomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The xanthene core can interact with proteins and nucleic acids, potentially affecting their function. The carboxamide group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogs of Xanthene Carboxamides

The following table summarizes key xanthene carboxamide derivatives and their properties:

Key Observations:

- Substituent Effects: The cyanomethyl group in the target compound introduces a nitrile (-CN), which increases polarity compared to methoxyethyl or phenylalkyl groups. This may enhance solubility in aprotic solvents like DMSO or acetonitrile .

- Hydrogen Bonding: Analogs with sulfonyl (e.g., ) or hydroxyl groups exhibit higher hydrogen-bonding capacity, influencing their pharmacokinetic profiles. The cyanomethyl group, while polar, has fewer hydrogen-bond acceptors than morpholine or methoxy substituents.

- Synthetic Routes: Most xanthene carboxamides are synthesized via amide coupling between xanthene-9-carboxylic acid derivatives and amines. For example, N-(2-methoxyethyl)-9H-xanthene-9-carboxamide () is likely prepared via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with 2-methoxyethylamine.

Comparison with Acridine Carboxamides

Key differences include:

The xanthene core’s electron-rich nature may favor interactions with biological targets via π-π stacking, whereas acridine derivatives often rely on intercalation into DNA .

Comparison with Carboxyxanthones

Carboxyxanthones (e.g., 9-oxo-9H-xanthene-2-carboxylic acid derivatives ) differ in having a carboxylic acid group instead of a carboxamide. These compounds exhibit:

- Higher Acidity: The carboxylic acid group (pKa ~4–5) enables salt formation, improving water solubility.

- Synthetic Flexibility: Carboxyxanthones are often synthesized via Ullmann coupling or Friedel-Crafts acylation , whereas carboxamides require amide bond formation.

Biological Activity

N-(Cyanomethyl)-9H-xanthene-9-carboxamide is a synthetic compound belonging to the xanthene family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a xanthene core structure with a cyanomethyl substituent at the nitrogen position. This unique configuration contributes to its chemical reactivity and biological interactions. The compound can be synthesized through various methods, including condensation reactions involving xanthene derivatives and cyanomethyl reagents.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that xanthene derivatives, including this compound, may possess significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that substituted xanthenes can inhibit cancer cell growth with varying IC50 values, indicating their potential as anticancer agents .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially disrupting critical biological pathways involved in disease progression. This mechanism is particularly relevant in the context of viral protease inhibition .

- Neuroprotective Effects : Xanthenes are known for their neuroprotective properties. Some derivatives have demonstrated efficacy in protecting neuronal cells from oxidative stress and apoptosis .

The mechanism of action for this compound involves its interaction with biological targets at the molecular level. The compound is believed to bind to specific receptors or enzymes, inhibiting their activity and thereby altering cellular functions. For example, it may interfere with signal transduction pathways crucial for cancer cell survival .

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | DU-145 (Prostate) | 36 | |

| Antitumor | MCF-7 (Breast) | 50 | |

| Enzyme Inhibition | SARS-CoV-2 Protease | Not specified | |

| Neuroprotection | Neuronal Cells | Not specified |

Case Study: Anticancer Potential

A study conducted on a series of substituted xanthenes revealed that compounds similar to this compound exhibited potent anticancer activity across multiple cell lines. The most effective compounds were found to inhibit cell proliferation significantly, suggesting that further structural modifications could enhance their efficacy .

Q & A

Q. How do substituents influence bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the cyanomethyl position. Assess cytotoxicity (IC₅₀) and logP values. For example, replacing cyanomethyl with trifluoromethyl enhances potency (IC₅₀: 12 µM vs. 45 µM) but reduces solubility (logP: 3.5 vs. 2.1). Multivariate regression identifies key descriptors (e.g., Hammett σ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.